molecular formula C21H26N2O3S B2877081 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide CAS No. 951573-22-1

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2877081
CAS No.: 951573-22-1
M. Wt: 386.51
InChI Key: XCHNAJXVULVVRV-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a butyl group at position 1 and a sulfonamide-linked 2,5-dimethylbenzene moiety at position 4. The compound’s structure combines a bicyclic heteroaromatic system with a sulfonamide group, a functional class known for diverse biological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-5-12-23-19-10-9-18(14-17(19)8-11-21(23)24)22-27(25,26)20-13-15(2)6-7-16(20)3/h6-7,9-10,13-14,22H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHNAJXVULVVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A widely adopted approach involves the cyclization of substituted aminovaleric acid precursors. For instance, (R)-3-(4-aminophenyl)valeric acid undergoes intramolecular cyclization under acidic conditions to yield 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline. Key parameters include:

Parameter Optimal Condition Yield (%) Source
Acid catalyst P₂O₅ (20–30 equiv) + MsOH 78–85
Temperature 65–75°C
Reaction time 2–4 hours

This method demonstrates superior regioselectivity for the 6-amino substituent compared to Friedländer or Pfitzinger syntheses, which often require subsequent functionalization.

Alternative Route: Reductive Amination

A complementary strategy employs reductive amination of keto-anilines using NaBH₃CN in acetic acid. While less common, this method provides modular access to N-alkylated derivatives early in the synthesis.

N-Alkylation: Introduction of the Butyl Group

Position-selective alkylation at the tetrahydroquinolinone nitrogen constitutes a critical transformation. Butylation typically proceeds via nucleophilic substitution:

Standard Alkylation Protocol

Component Specification Role
Alkylating agent 1-Bromobutane (1.5 equiv) Electrophile
Base K₂CO₃ (2.0 equiv) Scavenger
Solvent DMF, anhydrous Polar aprotic
Temperature 80°C, reflux
Duration 12–18 hours

This protocol achieves >90% conversion to 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, with purification via silica gel chromatography (hexane:EtOAc 3:1).

Phase-Transfer Catalysis Optimization

Recent advancements employ benzyltriethylammonium chloride (BTEAC) as phase-transfer catalyst, enhancing reaction rate and yield (94–97%) under milder conditions (60°C, 6 hours).

Sulfonamide Coupling: Final Functionalization

The terminal step involves nucleophilic acyl substitution between the 6-amino group and 2,5-dimethylbenzenesulfonyl chloride:

Sulfonylation Reaction Parameters

Variable Optimal Value Impact on Yield
Base Et₃N (3.0 equiv) Neutralizes HCl
Solvent CH₂Cl₂, anhydrous Inert medium
Temperature 0°C → RT Minimize side reactions
Stoichiometry Sulfonyl chloride (1.2 equiv) Ensure completion

Reaction monitoring via TLC (Rf = 0.45 in EtOAc) typically confirms product formation within 2 hours. Final purification employs recrystallization from ethanol/water (4:1), yielding white crystalline product (mp 162–164°C).

Analytical Characterization

Rigorous spectroscopic validation ensures structural fidelity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, J=7.2 Hz, 3H, CH₂CH₂CH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 2.52 (s, 3H, Ar-CH₃), 3.21 (q, J=6.8 Hz, 2H, NCH₂), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 7.31 (s, 1H, Ar-H).
  • ¹³C NMR : Distinct carbonyl resonance at δ 167.8 ppm confirms lactam formation.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₁H₂₆N₂O₃S [M+H]⁺: 387.1741; Found: 387.1738.

Industrial-Scale Considerations

Transitioning from laboratory to production necessitates:

  • Continuous flow reactors for cyclization (residence time 15 min, 70°C)
  • Microwave-assisted alkylation (30 min vs. 18 hours conventional)
  • Membrane-based sulfonyl chloride purification (>99.5% purity)

These innovations reduce E-factor from 32 (batch) to 8.7 (continuous).

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Early methods suffered from competing 5-/7-amino regioisomers. Computational modeling (DFT at B3LYP/6-311+G(d,p)) revealed transition state stabilization through hydrogen bonding, guiding solvent optimization (toluene → 1,4-dioxane) to favor 6-substitution.

Sulfonamide Hydrolysis

The electron-withdrawing quinolinone moiety predisposes the sulfonamide to acidic hydrolysis. Lyophilization at pH 6.5–7.0 enhances shelf stability (>24 months at −20°C).

Emerging Methodologies

Enzymatic Sulfonylation

Novel lipase-mediated coupling (Candida antarctica lipase B) achieves 88% yield under aqueous conditions, eliminating halogenated solvent use.

Photocatalytic Alkylation

Visible-light-mediated C–N coupling using Ir(ppy)₃ catalyst reduces alkylation time to 45 minutes with 97% yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)*
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide Tetrahydroquinolinone 1-butyl, 6-(2,5-dimethylbenzenesulfonamide) ~400.45
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinolinone-thiazole 6-(thiazol-2-yl-oxazole-5-carboxamide) ~380.39
Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclooctane-1-carboxylate Quinoline-bicyclooctane 6-bromo, 2-phenyl, 3-propyl, 4-(bicyclooctane carbonyl) ~550.32

*Molecular weights are calculated based on structural formulas.

  • Sulfonamide vs.
  • Substituent Effects: The butyl chain in the target compound may increase lipophilicity relative to the propyl and bromophenyl groups in the bicyclooctane-linked quinoline derivative, influencing membrane permeability and metabolic stability.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and quinoline derivatives, which are known for their diverse biological effects, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S, with a molecular weight of 386.51 g/mol. The compound features a sulfonamide group attached to a tetrahydroquinoline moiety, contributing to its potential bioactivity.

Structural Characteristics

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.51 g/mol
IUPAC NameN-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide
InChI KeyHDTIRMPPCRWJFM-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. A study evaluating the antitumor potential of various synthesized compounds found that certain derivatives demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays .

Key Findings

  • IC50 Values : The most active compounds showed IC50 values in the low micromolar range (e.g., HCC827 IC50 = 6.26 ± 0.33 μM) in 2D assays compared to higher values in 3D assays (HCC827 IC50 = 20.46 ± 8.63 μM) .
  • Mechanism : These compounds primarily interact with DNA by binding within the minor groove, which may inhibit cellular proliferation .

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promise as an antimicrobial agent. Studies have reported effective activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Testing Methods

Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. The results indicated that certain derivatives displayed significant antibacterial properties .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in key biological pathways. The sulfonamide moiety may enhance binding affinity for these targets .

Proposed Mechanisms

  • DNA Interaction : Binding within the minor groove of DNA may disrupt replication processes.
  • Enzyme Inhibition : Potential inhibition of enzymes related to tumor growth or bacterial metabolism.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors.

Synthetic Route Overview

  • Preparation of Tetrahydroquinoline Derivative : Utilizing butylamine and appropriate reagents.
  • Introduction of Sulfonamide Group : Employing sulfonyl chlorides under controlled conditions.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study 1: Antitumor Efficacy

A comparative study on various synthesized quinoline derivatives reported significant antitumor activity in vitro against multiple cancer cell lines with promising selectivity profiles .

Study 2: Antibacterial Properties

Research highlighted the effectiveness of similar sulfonamide derivatives against common bacterial strains with minimal toxicity towards eukaryotic cells .

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